Technical Monograph: Physicochemical Properties & Applications of Methyl N-(2-bromo-4-methylphenyl)carbamate
Technical Monograph: Physicochemical Properties & Applications of Methyl N-(2-bromo-4-methylphenyl)carbamate
Executive Summary
Methyl N-(2-bromo-4-methylphenyl)carbamate (CAS: 540797-44-2) is a specialized organic intermediate primarily utilized in the synthesis of heterocyclic pharmacophores, particularly benzimidazol-2-ones .[1] Its structure features a carbamate moiety serving as a protected amine or carbonyl source, flanked by an ortho-bromine atom that provides a critical handle for metal-catalyzed cross-coupling or cyclization reactions.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and application logic in medicinal chemistry, specifically targeting researchers in drug discovery (e.g., IL4I1 inhibitors).
Chemical Identity & Structural Analysis[2][3]
The compound is a di-substituted phenyl carbamate. The 2-bromo substituent introduces significant steric bulk and electronic withdrawal ortho to the nitrogen, influencing both the acidity of the N-H bond and the rotameric stability of the carbamate.
| Property | Detail |
| IUPAC Name | Methyl N-(2-bromo-4-methylphenyl)carbamate |
| CAS Number | 540797-44-2 |
| Molecular Formula | C |
| Molecular Weight | 244.09 g/mol |
| SMILES | COC(=O)NC1=C(Br)C=C(C)C=C1 |
| Isotopic Pattern | Distinctive 1:1 doublet [M] and [M+2] due to |
Structural Logic
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Ortho-Bromine Effect: The bromine atom at the C2 position exerts a steric clash with the carbamate carbonyl, often forcing the side chain out of planarity with the phenyl ring. This conformation facilitates subsequent cyclization reactions (e.g., intramolecular displacements).
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Para-Methyl Group: The methyl group at C4 acts as a weak electron donor, slightly increasing the nucleophilicity of the aromatic ring at the C6 position, though the overall ring remains deactivated relative to aniline due to the carbamate and bromine.
Physicochemical Profile
Solid-State & Solution Properties
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Physical State: Crystalline solid (White to off-white).
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Melting Point: Typically >60°C (Inferred from precursor 2-bromo-4-methylaniline MP: 56-57°C; carbamate formation generally increases lattice energy).
-
Solubility:
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High: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.
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Low/Insoluble: Water, Hexanes (useful for precipitation/purification).
-
-
Lipophilicity (LogP): ~2.1 (Computed). This indicates moderate membrane permeability, suitable for early-stage drug intermediates.
Stability
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Hydrolysis: Stable at neutral pH. Hydrolyzes to the aniline in the presence of strong aqueous base (NaOH/Heat) or strong acid (conc. HCl).
-
Thermal: Stable up to ~150°C; carbamates may undergo thermal decomposition to isocyanates at elevated temperatures (>200°C).
Synthesis & Purification Protocols
Core Synthesis Route: Acylation of Aniline
The most robust synthesis involves the reaction of 2-bromo-4-methylaniline with methyl chloroformate under basic conditions.
Reagents
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Substrate: 2-Bromo-4-methylaniline (1.0 eq)
-
Reagent: Methyl Chloroformate (1.1 eq)
-
Base: Pyridine (1.2 eq) or K
CO (2.0 eq) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M)
Step-by-Step Protocol
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Setup: Charge a round-bottom flask with 2-bromo-4-methylaniline and dry DCM under N
atmosphere. -
Base Addition: Add Pyridine (or triethylamine) and cool the mixture to 0°C using an ice bath.
-
Acylation: Dropwise add methyl chloroformate over 15 minutes. Caution: Exothermic reaction.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.
-
Workup: Quench with 1M HCl (to remove pyridine/unreacted aniline). Wash organic layer with NaHCO
(sat.) and Brine. -
Purification: Dry over Na
SO , filter, and concentrate. Recrystallize the crude solid from Hexanes/EtOAc (hot/cold method) to yield the pure carbamate.
Figure 1: Synthetic pathway for the formation of the carbamate via nucleophilic acyl substitution.
Analytical Characterization
1H NMR Interpretation (Predicted in CDCl )
The substitution pattern (2-Br, 4-Me) creates a distinct aromatic fingerprint.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 7.90 | Broad Singlet | 1H | N-H | Deshielded by carbonyl; broad due to exchange. |
| 8.05 | Doublet (J=8Hz) | 1H | H-6 (Ar-H) | Ortho to N; deshielded by N-lone pair/anisotropy. |
| 7.35 | Singlet (fine d) | 1H | H-3 (Ar-H) | Meta to N, Ortho to Br. Deshielded by Br. |
| 7.10 | Doublet (J=8Hz) | 1H | H-5 (Ar-H) | Meta to N. |
| 3.78 | Singlet | 3H | O-CH | Characteristic carbamate methyl. |
| 2.30 | Singlet | 3H | Ar-CH | Benzylic methyl group. |
Mass Spectrometry (LC-MS)[1]
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Ionization: ESI+
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Key Peaks:
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m/z 244.0 (
Br isotope) -
m/z 246.0 (
Br isotope) -
Intensity ratio of 1:1 confirms the presence of one Bromine atom.
-
Applications in Drug Discovery
This compound is a high-value "scaffold hopper." The combination of the protected amine (carbamate) and the aryl bromide allows for divergent synthesis.
Synthesis of Benzimidazol-2-ones
As highlighted in patent literature (e.g., WO2021226003A1), this carbamate is a precursor for Il4i1 inhibitors .[1]
-
Mechanism: The carbamate acts as a "masked" urea. Reaction with a primary amine followed by base-mediated cyclization (displacing the OMe) or metal-catalyzed intramolecular amination (displacing the Br) yields the benzimidazolone core.
Cross-Coupling Reactions
The C-Br bond is chemically orthogonal to the carbamate.
-
Suzuki-Miyaura: Coupling with boronic acids at the C2 position to install biaryl systems.
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Buchwald-Hartwig: Amination at the C2 position to create 1,2-diamino systems (precursors to quinoxalines).
Figure 2: Divergent synthetic utility of the title compound in medicinal chemistry.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
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Specific Risk: As an aryl bromide/carbamate, potential for sensitization exists.
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Storage: Store in a cool, dry place (2-8°C recommended for long term) to prevent slow hydrolysis or discoloration.
References
-
PubChem. Methyl N-[(2-bromophenyl)methyl]carbamate (Analogous Data). National Library of Medicine. Available at: [Link]
-
World Intellectual Property Organization (WIPO). WO2021226003A1 - Il4i1 inhibitors and methods of use. (2021).[1] (Describes the use of the title compound as an intermediate in Example 55). Available at:
-
Organic Syntheses. Methyl Carbamate Formation via Modified Hofmann Rearrangement. (General protocol reference). Org. Synth. 2002, 78, 234.[2] Available at: [Link]
